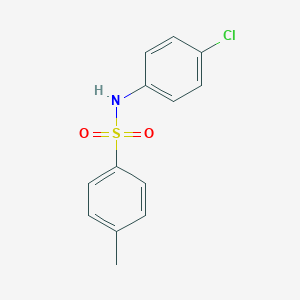

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

Description

The exact mass of the compound Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPAQNXFOIXWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062693 | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2903-34-6 | |

| Record name | N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2903-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluenesulfonanilide, 4'-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-chlorophenyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of this compound. It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a practical and scientifically grounded understanding of this compound. The methodologies described herein are based on established chemical principles and validated through rigorous analytical techniques, ensuring reliability and reproducibility.

Introduction and Scientific Context

This compound, also known as N-(4-chlorophenyl)tosylamide, is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. The sulfonamide functional group is a cornerstone in drug design, famously present in sulfa drugs, diuretics, and a variety of other therapeutic agents. The presence of a chlorine atom on one of the phenyl rings and a methyl group on the other provides a unique electronic and steric profile, making it a valuable scaffold for developing novel compounds with potential biological activities, including antimicrobial and anticancer properties. This guide will elucidate the efficient synthesis of this molecule and the multifaceted approach required for its unambiguous structural confirmation and purity assessment.

Synthesis Methodology: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 4-chloroaniline. This reaction is a classic example of nucleophilic substitution at a sulfur center, often referred to as the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine (4-chloroaniline) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct and deprotonate the nitrogen of the initially formed sulfonamide, rendering it soluble in the aqueous base. Subsequent acidification re-protonates the sulfonamide, causing it to precipitate, which is a key step in its isolation and purification.

Below is a diagram illustrating the synthetic workflow.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for sulfonamide synthesis.

Materials and Reagents:

-

4-Chloroaniline

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or 10% Sodium Hydroxide solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of 4-chloroaniline in pyridine. The flask should be placed in an ice bath to manage the exothermic nature of the upcoming addition.

-

Addition of Tosyl Chloride: Slowly add an equimolar amount of 4-methylbenzenesulfonyl chloride to the stirred solution of 4-chloroaniline. The slow addition is crucial to control the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period, typically 1-2 hours, to ensure the reaction goes to completion.

-

Precipitation and Isolation: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the sulfonamide, causing the crude product to precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove any remaining acid and salts.

-

Purification (Recrystallization): To obtain a pure product, recrystallize the crude solid from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Physical Properties

A summary of the key physical properties of the compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO₂S |

| Molecular Weight | 281.76 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 95-97 °C (literature value) |

| Solubility | Soluble in acetone, ethanol, and DMSO. Insoluble in water. |

Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence for the structure of the synthesized molecule.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | 3200-3300 | Confirms the presence of the sulfonamide N-H bond. |

| Aromatic C-H Stretch | 3000-3100 | Indicates the aromatic rings. |

| Asymmetric SO₂ Stretch | 1330-1370 | Characteristic of the sulfonamide group. |

| Symmetric SO₂ Stretch | 1150-1180 | Characteristic of the sulfonamide group. |

| C-Cl Stretch | 700-800 | Indicates the presence of the chloro group. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons in different chemical environments. We expect to see signals for the methyl group protons (a singlet), the aromatic protons on both the chlorophenyl and tosyl rings (typically appearing as doublets or multiplets in the aromatic region), and the N-H proton (a singlet which may be broad and its chemical shift can be concentration-dependent).

-

¹³C NMR: The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbons attached to chlorine, sulfur, and nitrogen.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through its fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (281.76 g/mol ). The presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak is characteristic of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The relationship between these characterization techniques is illustrated in the following diagram.

Caption: Logical flow for the characterization of the synthesized compound.

Potential Applications and Future Directions

This compound and its derivatives are subjects of ongoing research. The structural motifs within this molecule suggest several potential applications:

-

Antimicrobial Agents: The sulfonamide core is a well-established pharmacophore for antibacterial activity. Further studies could evaluate this compound's efficacy against various bacterial and fungal strains.

-

Anticancer Research: Many sulfonamide derivatives have been investigated for their anticancer properties, often through the inhibition of enzymes like carbonic anhydrase. The specific substitution pattern of this compound could lead to novel interactions with biological targets.

-

Chemical Intermediates: This molecule can serve as a versatile building block in organic synthesis for the creation of more complex molecules with desired properties.

Future research should focus on the biological screening of this compound and the synthesis of a library of related derivatives to establish structure-activity relationships (SAR).

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. By following the described protocols and analytical methods, researchers can reliably produce and validate this compound for further investigation in medicinal chemistry, materials science, and other related fields. The combination of a robust synthetic route and comprehensive characterization ensures the high quality and integrity of the material for any subsequent application.

References

-

A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, A. B. Mohamad. (2012). Synthesis of new sulfonamides and their applications as antibacterial agents. Research on Chemical Intermediates, 38(3-5), 633-640. [Link]

-

National Center for Biotechnology Information. (2024). This compound. PubChem Compound Summary for CID 138122. [Link]

An In-depth Technical Guide to N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications. Detailed experimental protocols for its preparation and characterization are presented, underpinned by a discussion of the chemical principles involved. The document explores the biological significance of the sulfonamide scaffold, with a particular focus on its established roles in anticancer and enzyme inhibition activities, providing a framework for the potential investigation of this compound in these and other therapeutic areas.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1] From their initial discovery as antibacterial agents to their current applications as anticancer, antiviral, and anti-inflammatory drugs, sulfonamides continue to be a fertile ground for drug discovery.[2] The structural motif, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and an organic substituent, provides a versatile scaffold for molecular design and optimization.

This technical guide focuses on a specific, yet under-explored, member of this class: this compound. By providing a detailed account of its synthesis and characterization, alongside a discussion of the broader therapeutic context of sulfonamides, this document aims to equip researchers with the foundational knowledge to explore the potential of this compound in drug development programs.

Synthesis and Mechanism

The synthesis of this compound is readily achieved through a nucleophilic substitution reaction between 4-chloroaniline and 4-methylbenzenesulfonyl chloride. This reaction, a classic example of sulfonamide bond formation, is both efficient and scalable.

Synthetic Workflow

Figure 1: Synthetic workflow for this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The lone pair of electrons on the nitrogen initiates the formation of a new N-S bond, while the electrons of the S-Cl bond are displaced onto the chlorine atom, which departs as a chloride ion. Pyridine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

-

4-Chloroaniline

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol to afford pure this compound as a white solid.

Justification of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Anhydrous Solvents: Water can react with the sulfonyl chloride, reducing the yield.

-

Pyridine: Acts as a base to neutralize the HCl produced, preventing the protonation of the starting amine and driving the equilibrium towards the product.

-

Stepwise Addition at 0 °C: Controls the exothermic nature of the reaction.

-

Aqueous Work-up: Removes pyridine hydrochloride and any unreacted starting materials.

-

Recrystallization: Purifies the final product.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a suite of analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClNO₂S | [3] |

| Molecular Weight | 281.76 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly found, but related compounds melt in the 140-150 °C range. | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.68 (d, J = 8.4 Hz, 2H): Protons on the tosyl ring ortho to the sulfonyl group.

-

7.29 (d, J = 8.4 Hz, 2H): Protons on the tosyl ring meta to the sulfonyl group.

-

7.22 (d, J = 8.8 Hz, 2H): Protons on the chlorophenyl ring ortho to the nitrogen.

-

7.08 (d, J = 8.8 Hz, 2H): Protons on the chlorophenyl ring meta to the nitrogen.

-

6.75 (s, 1H): NH proton.

-

2.42 (s, 3H): Methyl protons of the tosyl group.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

144.3: Carbon of the tosyl ring attached to the sulfonyl group.

-

138.3: Quaternary carbon of the chlorophenyl ring attached to the nitrogen.

-

135.9: Carbon of the chlorophenyl ring bearing the chlorine atom.

-

129.8 (2C): Carbons of the tosyl ring ortho to the sulfonyl group.

-

129.5 (2C): Carbons of the chlorophenyl ring meta to the nitrogen.

-

127.4 (2C): Carbons of the tosyl ring meta to the sulfonyl group.

-

122.9 (2C): Carbons of the chlorophenyl ring ortho to the nitrogen.

-

21.6: Methyl carbon of the tosyl group.

(Note: The provided NMR data is based on publicly available spectra and may require experimental verification.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of a related compound, N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide, can be used as a reference.[5] Key expected vibrational frequencies for this compound include:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3300 |

| C-H Stretch (aromatic) | 3000-3100 |

| C=C Stretch (aromatic) | 1450-1600 |

| S=O Stretch (asymmetric) | 1300-1350 |

| S=O Stretch (symmetric) | 1150-1180 |

| C-N Stretch | 1250-1350 |

| C-Cl Stretch | 600-800 |

Potential Therapeutic Applications: A Landscape of Opportunity

While specific biological data for this compound is not yet widely published, the extensive body of research on the sulfonamide scaffold provides a strong rationale for its investigation in several therapeutic areas.

Anticancer Activity

Sulfonamide derivatives have emerged as promising anticancer agents, targeting various aspects of cancer cell biology.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor growth and proliferation.

4.1.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[7] Sulfonamides are the most prominent class of CA inhibitors, and their ability to target these tumor-associated isoforms makes them attractive candidates for anticancer drug development.[8][9] The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site.

Figure 2: Proposed mechanism of anticancer activity via carbonic anhydrase IX inhibition.

4.1.2. Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Kinase inhibitors have revolutionized cancer therapy, and the sulfonamide scaffold has been successfully incorporated into several approved kinase inhibitors. The design of this compound, with its distinct electronic and steric properties, may offer a unique profile for targeting specific kinases.

Other Potential Applications

The versatility of the sulfonamide moiety suggests that this compound could be explored for other biological activities, including:

-

Antibacterial and Antiviral Activity: The historical foundation of sulfonamides lies in their antimicrobial properties.[11]

-

Anti-inflammatory Effects: Some sulfonamides exhibit anti-inflammatory activity through various mechanisms.

Future Directions and Conclusion

This technical guide provides a comprehensive foundation for the synthesis and characterization of this compound. While the specific biological profile of this compound remains to be fully elucidated, the rich history and diverse activities of the sulfonamide class of molecules strongly suggest its potential as a valuable lead compound in drug discovery.

Future research should focus on:

-

Detailed Biological Screening: A comprehensive in vitro screening against a panel of cancer cell lines and relevant enzymes (e.g., carbonic anhydrases, protein kinases) is warranted to identify its primary biological targets.

-

Quantitative Analysis: Determination of IC₅₀ values will be crucial for quantifying its potency.[12]

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

References

-

MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. Retrieved from [Link]

-

PubMed. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Retrieved from [Link]

-

PubMed. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Retrieved from [Link]

-

PubMed. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [Link]

-

ResearchGate. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and... Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]

-

Semantic Scholar. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

-

chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

-

NIH. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

-

Theranostics. (n.d.). Anti-cancer Activity of Novel TM4SF5-Targeting Antibodies through TM4SF5 Neutralization and Immune Cell-Mediated Cytotoxicity. Retrieved from [Link]

-

PubMed. (n.d.). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Retrieved from [Link]

-

PubMed. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]- N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents. Retrieved from [Link]

-

PubMed Central. (n.d.). N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]

-

SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. Retrieved from [Link]

-

MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from [Link]

-

PubMed. (n.d.). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

-

Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

Sources

- 1. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2903-34-6|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Chlorobenzenesulfonamide(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

N-(4-Chlorophenyl)-4-methylbenzenesulfonamide molecular structure and formula

An In-Depth Technical Guide to the Molecular Structure and Formula of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of interest within the broader class of sulfonamides, which are pivotal in medicinal chemistry. This document delves into its molecular structure, formula, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides, characterized by the -SO₂NH- functional group, represent a cornerstone in drug discovery and development. First emerging as antibacterial agents, their therapeutic applications have since expanded dramatically. Today, sulfonamide-containing drugs are utilized as anticancer, antiviral, anti-inflammatory, and diuretic agents, underscoring the versatility of this pharmacophore.[1][2] The biological activity of sulfonamides is often attributed to their ability to mimic p-aminobenzoic acid (PABA), a key substrate in the bacterial synthesis of folic acid. By competitively inhibiting the dihydropteroate synthase enzyme, they disrupt essential metabolic pathways in microorganisms.[3]

This compound belongs to the arylsulfonamide class, featuring a tosyl group and a substituted aniline moiety. The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's lipophilicity and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

Molecular Formula and Key Identifiers

A clear and unambiguous identification of a chemical compound is fundamental for research and development. The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₁₃H₁₂ClNO₂S |

| Molecular Weight | 281.76 g/mol |

| CAS Number | 2903-34-6 |

| IUPAC Name | This compound |

| Synonyms | 4'-Chloro-p-toluenesulfonanilide, N-(p-Chlorophenyl)tosylamide |

Elucidation of the Molecular Structure

The three-dimensional arrangement of atoms and the electronic distribution within this compound are critical determinants of its chemical reactivity and biological interactions.

Connectivity and Bonding

The molecule consists of a central sulfonamide linkage connecting a 4-methylphenyl (tosyl) group and a 4-chlorophenyl group. The sulfur atom is bonded to two oxygen atoms, the nitrogen of the sulfonamide, and the carbon of the tosyl ring. The nitrogen atom is, in turn, bonded to the sulfur atom and a carbon atom of the chlorophenyl ring.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of this compound. [4] Materials:

-

4-Chloroaniline

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid. [4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃): [4]* δ 7.68 (d, J = 8.4 Hz, 2H): These are the two protons on the tosyl ring that are ortho to the sulfonyl group. They are deshielded due to the electron-withdrawing nature of the SO₂ group.

-

δ 7.49 (s, 1H): This singlet corresponds to the N-H proton of the sulfonamide. Its chemical shift can be variable and depends on concentration and solvent.

-

δ 7.23 (d, J = 8.4 Hz, 2H): These are the two protons on the tosyl ring that are meta to the sulfonyl group.

-

δ 7.17 (d, J = 8.8 Hz, 2H): These are the two protons on the chlorophenyl ring that are ortho to the sulfonamide nitrogen.

-

δ 7.04 (d, J = 8.8 Hz, 2H): These are the two protons on the chlorophenyl ring that are meta to the sulfonamide nitrogen and ortho to the chlorine atom.

-

δ 2.37 (s, 3H): This singlet corresponds to the three protons of the methyl group on the tosyl ring.

¹³C NMR (100 MHz, CDCl₃): [4]* The spectrum would show distinct signals for the 13 unique carbon atoms in the molecule. The carbons of the tosyl and chlorophenyl rings will appear in the aromatic region (typically 110-160 ppm). The methyl carbon will appear in the aliphatic region (around 21 ppm). The carbons directly attached to the electron-withdrawing sulfonyl group and chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for: [5][6]* N-H stretch: A peak in the region of 3200-3300 cm⁻¹.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

-

Asymmetric and Symmetric SO₂ stretch: Two strong absorption bands, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

-

S-N stretch: A peak in the range of 940-900 cm⁻¹.

-

C-Cl stretch: A peak in the region of 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 281. A key fragmentation pathway for arylsulfonamides involves the loss of SO₂, resulting in a significant peak at [M - 64]⁺. [7]Other characteristic fragments would correspond to the tolyl and chlorophenyl moieties.

Potential Applications and Biological Relevance

While specific biological activity data for this compound is not extensively reported in the searched literature, the broader class of sulfonamides exhibits a wide range of pharmacological activities. [1][2]Derivatives of N-arylsulfonamides have been investigated for their potential as:

-

Antimicrobial agents: The foundational application of sulfonamides. [8]* Anticancer agents: By targeting various enzymes and signaling pathways involved in cancer progression. [1]* Enzyme inhibitors: The sulfonamide moiety is a key feature in many carbonic anhydrase inhibitors.

The structural features of this compound, including the presence of a halogen and the overall lipophilicity, make it a candidate for further investigation in drug discovery programs.

Conclusion

This compound is a well-defined molecule within the important class of arylsulfonamides. Its molecular structure, characterized by a twisted conformation, and its synthesis via a straightforward sulfonylation reaction are well-understood. Spectroscopic analysis provides a reliable means of structural confirmation. While specific biological data for this compound is limited, its structural similarity to other biologically active sulfonamides suggests its potential as a scaffold for the development of new therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this and related compounds.

References

- Ngassa, F. N., & Stenfors, B. A. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Al-Ghorbani, M., & Al-Farhan, K. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-12.

- Gierczyk, B., Ewert, K., & Gzella, A. (2022).

- Sun, W., Wu, S., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986–996.

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Saeed, A., Erben, M. F., & Bolte, M. (2010). 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103.

- Nasrollahzadeh, M., Ghorbannezhad, F., & Varma, R. S. (2020). Ultrasound-assisted fabrication of N-cyano-N-arylbenzenesulfonamides at ambient temperature: improvements with biosynthesized Ag/feldspar nanocomposite. RSC Advances, 10(1), 17-27.

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2019).

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

- Ajani, O. O., Obafemi, C. A., Nwinyi, O. C., & Akinpelu, D. A. (2010). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of the Serbian Chemical Society, 75(10), 1373-1384.

- Gowda, B. T., Tokarcik, M., Kozisek, J., & Fuess, H. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3078.

- Burilov, A. R., Mironov, V. F., & Konovalov, A. I. (2024). Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity. Molecules, 29(2), 485.

- Stenfors, B. A., & Ngassa, F. N. (2021). Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide.

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Eren, B., Demir, S., Dal, H., & Hökelek, T. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o238-o239.

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2019).

- Salah Ud Din, A., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(13), 5055.

Sources

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Sulfonamide Scaffold: A Versatile Pharmacophore for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Since their groundbreaking discovery as the first class of effective systemic antimicrobial agents, sulfonamide-containing compounds have evolved into a cornerstone of modern medicinal chemistry.[1] Their remarkable versatility is underscored by the sheer breadth of their therapeutic applications, extending far beyond their initial use as antibiotics to encompass treatments for a wide array of conditions including cancer, inflammation, diabetes, glaucoma, and viral infections.[1] This guide provides a comprehensive exploration of the key therapeutic targets of sulfonamide compounds, delving into the molecular mechanisms of action that underpin their diverse pharmacological effects. We will examine the causality behind experimental choices for target validation and provide detailed, field-proven protocols for assessing compound activity against these targets. This document is intended to serve as a vital resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to guide the discovery and development of novel sulfonamide-based therapeutics.

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first drug to demonstrate broad and effective antibacterial activity.[2] This discovery ushered in a new era of medicine, providing the first real defense against systemic bacterial infections.[2] The core mechanism of action for these antibacterial sulfonamides lies in their structural mimicry of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[2] By competitively inhibiting DHPS, sulfonamides disrupt the bacterial synthesis of folic acid, a vital cofactor for DNA and RNA synthesis, thereby halting bacterial growth and replication.[2]

While the advent of penicillin and other antibiotics somewhat eclipsed their role as primary antibacterial agents, the inherent chemical tractability and favorable pharmacological properties of the sulfonamide scaffold have propelled its exploration against a multitude of other biological targets. This has led to the development of a diverse arsenal of drugs with varied therapeutic applications, a testament to the remarkable adaptability of this pharmacophore.

This guide will systematically explore the major classes of sulfonamide targets, providing a detailed examination of their biological roles, the mechanisms of sulfonamide-mediated modulation, and robust experimental protocols for target validation and inhibitor screening.

Key Therapeutic Targets of Sulfonamide Compounds

The therapeutic landscape of sulfonamides is remarkably diverse, a direct consequence of the ability of the sulfonamide functional group to interact with a wide range of enzyme active sites and receptor binding pockets. The following sections will detail the most significant of these targets.

Dihydropteroate Synthase (DHPS): The Archetypal Antibacterial Target

Mechanism of Action: As the foundational target of sulfonamides, DHPS remains a critical enzyme in the fight against bacterial infections. DHPS catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form 7,8-dihydropteroate, an essential precursor in the de novo synthesis of folic acid in bacteria.[2] Sulfonamides, being structural analogs of PABA, act as competitive inhibitors, binding to the active site of DHPS and preventing the utilization of its natural substrate.[2] This selective toxicity is highly effective as humans do not possess the DHPS enzyme and instead obtain folic acid from their diet.

Experimental Protocol: DHPS Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of sulfonamide compounds against DHPS.

Materials:

-

Recombinant DHPS enzyme

-

para-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP)

-

Tris-HCl buffer (pH 8.5)

-

MgCl₂

-

Dithiothreitol (DTT)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.

-

Inhibitor Addition: Add varying concentrations of the sulfonamide test compound to the wells. Include a control with no inhibitor.

-

Enzyme Addition: Add a standardized amount of recombinant DHPS to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding a mixture of PABA and DHPPP to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 340 nm) over time, which corresponds to the formation of the product.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DHPS activity.

Carbonic Anhydrases (CAs): A Multifaceted Target

Mechanism of Action: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They play crucial roles in various physiological processes, including pH regulation, fluid secretion, and bone resorption. Sulfonamides are potent inhibitors of CAs, with the unprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.

The inhibition of specific CA isoforms has led to the development of several classes of drugs:

-

Diuretics (e.g., Acetazolamide, Hydrochlorothiazide): Inhibition of CA II in the renal tubules reduces bicarbonate reabsorption, leading to diuresis.

-

Anti-glaucoma agents (e.g., Dorzolamide, Brinzolamide): Inhibition of CA II in the ciliary body of the eye decreases the formation of aqueous humor, thus lowering intraocular pressure.

-

Anti-cancer agents: CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3][4] Sulfonamide-based inhibitors targeting these isoforms are a promising area of cancer therapy.[3][4]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO₂ hydration.

Materials:

-

Purified human carbonic anhydrase isozyme (e.g., hCA I, II, IX, or XII)

-

HEPES buffer (pH 7.4)

-

Phenol red indicator

-

Na₂SO₄

-

CO₂-saturated water

-

Sulfonamide test compounds

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozyme and various concentrations of the sulfonamide inhibitor in HEPES buffer containing Na₂SO₄.

-

Indicator Solution: Prepare a solution of phenol red indicator in the same buffer.

-

Reaction Setup: In the stopped-flow instrument, one syringe will contain the enzyme/inhibitor solution and the indicator, while the other syringe will contain the CO₂-saturated water.

-

Reaction Initiation and Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

-

Data Analysis: The initial rates of the catalyzed reaction are determined for each inhibitor concentration. The IC₅₀ values are then calculated from the dose-response curves.

Signaling Pathway: Role of Carbonic Anhydrase IX in the Tumor Microenvironment

Cyclooxygenase-2 (COX-2): Targeting Inflammation

Mechanism of Action: Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Certain sulfonamide derivatives, such as celecoxib, are selective inhibitors of COX-2.[5] This selectivity is attributed to the presence of a side pocket in the COX-2 active site that can accommodate the bulkier sulfonamide group, a feature absent in the COX-1 active site. By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: Human Recombinant COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for assessing the inhibitory activity of sulfonamides against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Horseradish peroxidase (HRP)

-

Sulfonamide test compounds (e.g., Celecoxib as a positive control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Reconstitute the COX-2 enzyme and prepare working solutions of the substrate and other reagents as per the manufacturer's instructions.

-

Inhibitor Addition: In a 96-well black plate, add the sulfonamide test compounds at various concentrations. Include wells for no inhibitor (enzyme control) and a known inhibitor (positive control).

-

Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the blank.

-

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.

-

Reaction Initiation: Add a mixture of arachidonic acid, Amplex™ Red, and HRP to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ value for each test compound.

Signaling Pathway: COX-2 in the Inflammatory Cascade

Sulfonylurea Receptors (SUR): Modulating Insulin Secretion

Mechanism of Action: Sulfonylurea drugs are a class of oral anti-diabetic agents that act by stimulating insulin release from pancreatic β-cells. Their target is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel.[6] In the resting state, KATP channels are open, allowing potassium efflux and maintaining the resting membrane potential of the β-cell. When blood glucose levels rise, intracellular ATP levels increase, leading to the closure of KATP channels. This causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[6] Sulfonylureas bind to SUR1 and induce the closure of the KATP channel, mimicking the effect of high ATP levels and thereby promoting insulin secretion regardless of the blood glucose concentration.[6]

Experimental Protocol: Radioligand Binding Assay for Sulfonylurea Receptor 1 (SUR1)

This protocol details a competitive radioligand binding assay to determine the affinity of sulfonamide compounds for the SUR1.

Materials:

-

Membrane preparations from cells expressing SUR1 (e.g., from a pancreatic β-cell line)

-

[³H]-Glibenclamide (a high-affinity sulfonylurea radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled sulfonamide test compounds

-

Non-specific binding control (e.g., a high concentration of unlabeled glibenclamide)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-glibenclamide, and varying concentrations of the unlabeled sulfonamide test compound in binding buffer.

-

Controls: Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled glibenclamide).

-

Incubation: Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.

Signaling Pathway: KATP Channel Regulation of Insulin Secretion

Emerging Anti-Cancer Targets

The versatility of the sulfonamide scaffold has led to its exploration against a growing number of targets implicated in cancer.

-

Tyrosine Kinases: These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[7] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Several sulfonamide-based compounds have been developed as tyrosine kinase inhibitors.[7]

-

Aromatase: This enzyme is responsible for the final step in the biosynthesis of estrogens.[8] Aromatase inhibitors are a mainstay in the treatment of hormone receptor-positive breast cancer. Sulfonamide derivatives have shown promise as aromatase inhibitors.

-

B-cell lymphoma 2 (Bcl-2) family proteins: These proteins are key regulators of apoptosis (programmed cell death).[9] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade apoptosis. BH3 mimetics, which are small molecules that mimic the BH3 domain of pro-apoptotic proteins, can restore the apoptotic pathway. Fluorescence polarization assays are commonly used to screen for compounds that disrupt the interaction between Bcl-2 and pro-apoptotic partners.[10]

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2 Inhibitors

This protocol describes a competitive fluorescence polarization assay to identify sulfonamides that disrupt the Bcl-2/BH3 peptide interaction.

Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., from the Bak or Bad protein)

-

Assay buffer (e.g., PBS with a small amount of detergent)

-

Sulfonamide test compounds

-

384-well black, low-volume plates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the sulfonamide test compounds in the assay buffer.

-

Assay Setup: In a 384-well plate, add the test compounds, a fixed concentration of the fluorescently labeled BH3 peptide, and a fixed concentration of the Bcl-2 protein.

-

Controls: Include wells for the free fluorescent peptide (low polarization control) and the peptide bound to Bcl-2 in the absence of an inhibitor (high polarization control).

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The displacement of the fluorescent peptide by a competing inhibitor will result in a decrease in fluorescence polarization. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

General Workflow for Sulfonamide Drug Discovery and Target Validation

The discovery and validation of novel sulfonamide-based therapeutics follow a structured, multi-step process.

Conclusion

The sulfonamide scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of therapeutic agents. Its journey from the first antibacterial drugs to a diverse array of modulators for various physiological processes highlights the power of medicinal chemistry in leveraging a privileged pharmacophore. The continued exploration of new sulfonamide derivatives and their interactions with both established and novel biological targets promises to yield the next generation of innovative medicines. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to contribute to this exciting and ever-evolving field.

References

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

-

Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents. ResearchGate. [Link]

-

Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service. [Link]

-

In Vitro Tox Study Report: Human Recombinant Aromatase Assay. National Toxicology Program (NTP). [Link]

-

Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

-

KATP channels and islet hormone secretion: new insights and controversies. PMC. [Link]

-

Modular Two-Step Route to Sulfondiimidamides. PMC. [Link]

-

The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC. [Link]

-

Mechanism and Kinetics of HIV-1 Protease Activation. PMC. [Link]

-

Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. EPA. [Link]

-

The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. PMC. [Link]

-

Role of HIV-1 protease during viral replication. ResearchGate. [Link]

-

Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. MDPI. [Link]

-

Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PMC. [Link]

-

Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PMC. [Link]

-

Fluorescence polarization binding assays. Bio-protocol. [Link]

-

Sulphonamides as Inhibitors of Protein Tyrosine Phosphatase 1B: A Three-Dimensional Quantitative Structure-Activity Relationship Study Using Self-Organizing Molecular Field Analysis Approach. PubMed. [Link]

-

Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers. [Link]

-

KATP channel activity and slow oscillations in pancreatic beta cells are regulated by mitochondrial ATP production. PMC. [Link]

-

The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release. ASM Journals. [Link]

-

CA IX involvement in various steps of cancer progression. ResearchGate. [Link]

-

Bcl-2 family dual-channel fluorescence polarization assay schematic. ResearchGate. [Link]

-

Suppression of K ATP channel activity protects murine pancreatic β cells against oxidative stress. JCI. [Link]

-

What are HIV-1 protease inhibitors and how do you quickly get the latest development progress?. Patsnap Synapse. [Link]

-

Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. pnas.org. [Link]

-

Targeting Carbonic Anhydrase IX Activity and Expression. PMC. [Link]

-

In vitro human recombinant COX II assay results.. ResearchGate. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. [Link]

-

KATP channels in the pancreatic β-cell control insulin release.. ResearchGate. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

-

Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PMC. [Link]

-

Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. PMC. [Link]

-

Enzymatic and Inhibition Mechanism of Human Aromatase (CYP19A1) Enzyme. A Computational Perspective from QM/MM and Classical Molecular Dynamics Simulations. ResearchGate. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Development of a high-throughput fluorescence polarization assay for Bcl-x(L). PubMed. [Link]

-

Protease. NIH. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Scitechnol. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NIH. [Link]

-

COX-2 in Inflammation and Resolution. ResearchGate. [Link]

-

Molecular Basis for the Aromatization Reaction and Exemestane-Mediated Irreversible Inhibition of Human Aromatase. Oxford Academic. [Link]

-

Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. MDPI. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of N-(4-Chlorophenyl)-4-methylbenzenesulfonamide: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for the Characterization of a Key Sulfonamide Moiety

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the interpretation of the data, providing insights into the structural features of the molecule and the experimental considerations for its characterization.

Introduction

This compound belongs to the sulfonamide class of organic compounds, which are characterized by the presence of a sulfonyl group connected to an amine. This functional group is a cornerstone in the development of a wide array of pharmaceuticals, including antibacterial, and anticancer agents. The specific substitution pattern of this molecule, featuring a 4-chlorophenyl group attached to the sulfonamide nitrogen and a 4-methylphenyl (tosyl) group on the sulfur atom, imparts distinct physicochemical properties that are reflected in its spectroscopic signature. Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of this and related compounds in research and development settings.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic data are the two substituted aromatic rings, the sulfonamide linkage (-SO₂NH-), and the methyl group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum of a sulfonamide like this compound involves dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher. For detailed analysis, a higher field strength (e.g., 500 or 600 MHz) is preferable to resolve complex multiplets.

Data and Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following key signals[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.88 | Singlet | 1H | N-H |

| 2.40 | Singlet | 3H | -CH ₃ |

| 6.75-7.72 | Multiplet | 8H | Aromatic H |

-

N-H Proton: The singlet at 1.88 ppm corresponds to the proton attached to the nitrogen atom of the sulfonamide group. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

-

Methyl Protons: The singlet at 2.40 ppm is characteristic of the three protons of the methyl group on the tosyl ring. The singlet nature indicates no adjacent protons.

-

Aromatic Protons: The complex multiplet in the region of 6.75-7.72 ppm arises from the eight protons of the two aromatic rings. The overlapping signals are due to the similar electronic environments of the protons on the 4-chlorophenyl and 4-methylphenyl rings. A higher resolution spectrum would be necessary to resolve these into distinct doublets and triplets and allow for unambiguous assignment of each aromatic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to obtain a good signal-to-noise ratio. Proton-decoupled spectra are standard, resulting in single lines for each unique carbon atom.

Data and Interpretation: The ¹³C NMR spectrum of this compound in CDCl₃ shows the following signals[1]:

| Chemical Shift (δ) ppm | Assignment |

| 21.7 | -C H₃ |

| 122.9 | Aromatic C -H |

| 127.4 | Aromatic C -H |

| 129.5 | Aromatic C -H |

| 129.9 | Aromatic C -H |

| 130.9 | Quaternary Aromatic C |

| 135.3 | Quaternary Aromatic C |

| 135.7 | Quaternary Aromatic C |

| 144.3 | Quaternary Aromatic C |

-

Methyl Carbon: The signal at 21.7 ppm is assigned to the carbon of the methyl group.

-

Aromatic Carbons: The signals in the region of 122.9 to 144.3 ppm correspond to the twelve carbons of the two aromatic rings. The signals for the protonated aromatic carbons appear in the upfield part of this region, while the quaternary carbons (those attached to the chlorine, nitrogen, and sulfur atoms, as well as the carbon bearing the methyl group) are found further downfield. A detailed assignment of each carbon would require two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.

Data and Interpretation: The IR spectrum of this compound shows characteristic absorption bands for its functional groups[1]:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3397 | Medium | N-H stretch |

| 3032 | Medium | Aromatic C-H stretch |

| 1609 | Medium | C=C aromatic ring stretch |

| 1357 | Strong | Asymmetric SO₂ stretch |

| 1167 | Strong | Symmetric SO₂ stretch |

-

N-H Stretch: The absorption at 3397 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group.

-

Aromatic C-H Stretch: The band at 3032 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings.

-

C=C Aromatic Ring Stretch: The absorption at 1609 cm⁻¹ is due to the C=C stretching vibrations within the aromatic rings.

-

SO₂ Stretches: The two strong absorptions at 1357 cm⁻¹ and 1167 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. These are often the most prominent peaks in the IR spectrum of a sulfonamide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio and detected.

Predicted Fragmentation Pattern: While a specific experimental mass spectrum for this compound is not readily available in the searched literature, the fragmentation pattern can be predicted based on the known fragmentation of related sulfonamides.

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at m/z 281, with an isotopic peak at m/z 283 due to the presence of the chlorine-37 isotope (approximately one-third the intensity of the m/z 281 peak).

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 217/219.

-

Cleavage of the S-N bond: Cleavage of the bond between the sulfur and nitrogen atoms can lead to the formation of the tosyl cation ([C₇H₇SO₂]⁺) at m/z 155 and the 4-chloroaniline radical cation ([C₆H₄ClN]⁺˙) at m/z 125/127.

-

Formation of Tropylium Ion: The tosyl cation can further fragment by loss of SO₂ to form the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a very common and stable fragment in the mass spectra of toluene-containing compounds.

-

Loss of Nitrogen from the Chlorophenyl Fragment: The 4-chloroaniline radical cation may lose a nitrogen atom to give the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113.

The relative intensities of these fragment ions would provide further confirmation of the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the predicted mass spectrum outlines the expected fragmentation pattern, which would confirm the molecular weight and connectivity. This guide serves as a valuable resource for researchers working with this and related sulfonamide compounds, providing both the foundational data and the interpretive insights necessary for confident compound characterization.

References

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

-

Lakrout, S., K’tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. The Royal Society of Chemistry. Retrieved from [Link]

Sources